
Tert-butyl 4-fluoro-3-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Tert-butyl 4-fluoro-3-hydroxybenzoate involves the reaction of 4-Fluoro-3-hydroxybenzoic acid (500 mg, 3.2 mmol) stirred in toluene (4 mL) and heated to 80°C. N,N-dimethylformamide di-t-butyl acetal (1.9 ml, 7.97 mmol) was added in portions. The mixture was stirred for 2 hours at this temperature, and then concentrated. It was purified by column chromatography to give the title compound .Molecular Structure Analysis
The molecular structure of Tert-butyl 4-fluoro-3-hydroxybenzoate is represented by the InChI code: 1S/C11H13FO3/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6,13H,1-3H3 .Physical And Chemical Properties Analysis
Tert-butyl 4-fluoro-3-hydroxybenzoate is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources retrieved.Aplicaciones Científicas De Investigación
Application in Chemistry
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “Tert-butyl 4-fluoro-3-hydroxybenzoate” is used in the synthesis of fluorinated phenyl tert-butyl nitroxides . These nitroxides are important in the field of chemistry due to their stability and paramagnetic properties .
- Methods of Application or Experimental Procedures : The interaction of octafluorotoluene with tert-butylamine, followed by the oxidation of the formed tert-butylanilines with meta-chloroperoxybenzoic acid leads to the formation of functionalized perfluorinated phenyl tert-butyl nitroxides . The molecular and crystal structures of these nitroxides were proved by single crystal X-ray diffraction analysis .
- Summary of Results or Outcomes : The radical nature of both nitroxides was confirmed by ESR data . The interaction of Cu (hfac) 2 with the obtained nitroxides gave corresponding trans-bis (1,1,1,5,5,5-hexafluoropentane-2,4-dionato- κ2O, O ′)bis {4- ( N - tert -butyl (oxyl)amino)perfluoroarene- κO }copper (II) complexes . Magnetic measurements revealed intramolecular ferromagnetic exchange interactions between unpaired electrons of Cu (II) ions and paramagnetic ligands, with exchange interaction parameters JCu–R reaching 53 cm −1 .
Application in Chemistry
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “Tert-butyl 4-fluoro-3-hydroxybenzoate” is used in the synthesis of fluorinated phenyl tert-butyl nitroxides . These nitroxides are important in the field of chemistry due to their stability and paramagnetic properties .
- Methods of Application or Experimental Procedures : The interaction of octafluorotoluene with tert-butylamine, followed by the oxidation of the formed tert-butylanilines with meta-chloroperoxybenzoic acid leads to the formation of functionalized perfluorinated phenyl tert-butyl nitroxides . The molecular and crystal structures of these nitroxides were proved by single crystal X-ray diffraction analysis .
- Summary of Results or Outcomes : The radical nature of both nitroxides was confirmed by ESR data . The interaction of Cu (hfac) 2 with the obtained nitroxides gave corresponding trans-bis (1,1,1,5,5,5-hexafluoropentane-2,4-dionato- κ2O, O ′)bis {4- ( N - tert -butyl (oxyl)amino)perfluoroarene- κO }copper (II) complexes . Magnetic measurements revealed intramolecular ferromagnetic exchange interactions between unpaired electrons of Cu (II) ions and paramagnetic ligands, with exchange interaction parameters JCu–R reaching 53 cm −1 .
For instance, 4-Hydroxybenzoic acid has been used as a starting feedstock for the biosynthesis of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol . These compounds have potential applications in various industries, highlighting the versatility of 4-Hydroxybenzoic acid as an intermediate .
Propiedades
IUPAC Name |
tert-butyl 4-fluoro-3-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6,13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFGYLGKUGNYMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-fluoro-3-hydroxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

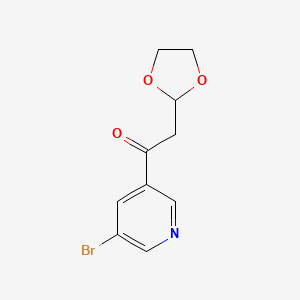
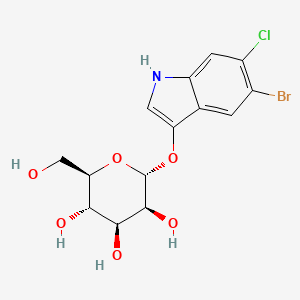
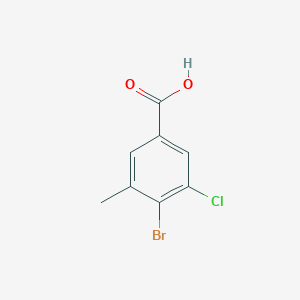

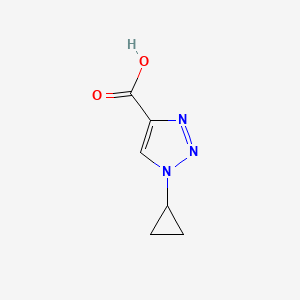

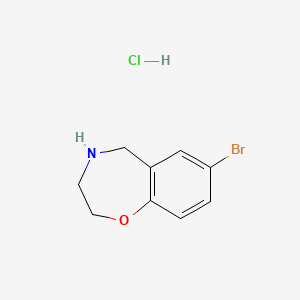
![2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol](/img/structure/B1375532.png)
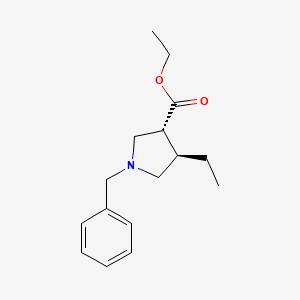
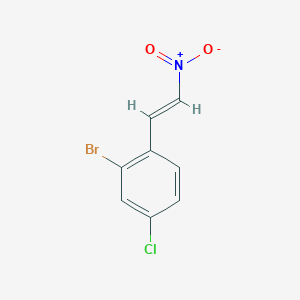
![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1375539.png)
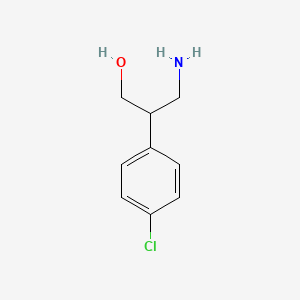
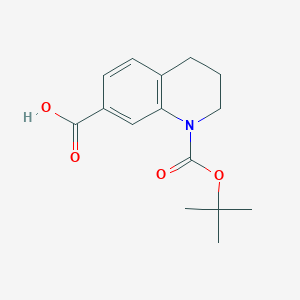
![1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1375545.png)